6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Analytical Chemistry Quality Control Regioisomer Discrimination

6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) is a heterocyclic building block belonging to the indazole-3-carboxylic acid family, with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol. The compound features a 1H-indazole core substituted with an amino group at position 6, a chlorine atom at position 4, and a carboxylic acid functionality at position 3.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 885519-31-3
Cat. No. B1291814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-chloro-1H-indazole-3-carboxylic acid
CAS885519-31-3
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2C(=O)O)Cl)N
InChIInChI=1S/C8H6ClN3O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,10H2,(H,11,12)(H,13,14)
InChIKeyDKZAEXCINRTQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3): Procurement-Relevant Chemical Identity and Class Context


6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) is a heterocyclic building block belonging to the indazole-3-carboxylic acid family, with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol . The compound features a 1H-indazole core substituted with an amino group at position 6, a chlorine atom at position 4, and a carboxylic acid functionality at position 3 . This specific substitution pattern distinguishes it from other indazole-3-carboxylic acid derivatives and positions it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, COX-2 targeted agents, and 5-HT3 receptor antagonists . The compound is commercially available from multiple vendors at purities ranging from 95% to NLT 98%, making it accessible for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid: Substitution Pattern Determines Functional Outcome


Indazole-3-carboxylic acid derivatives cannot be interchanged without consequences because the position and identity of substituents on the indazole core directly govern reactivity, target binding, and downstream synthetic utility. The 4-chloro-6-amino substitution pattern of CAS 885519-31-3 is a specific regioisomeric arrangement that differs critically from alternatives such as 6-amino-1H-indazole-3-carboxylic acid (lacking 4-Cl, CAS 885519-22-2), 4-chloro-1H-indazole-3-carboxylic acid (lacking 6-NH2, CAS 10503-10-3), or the 5-chloro isomer (CAS 1077-95-8) [1]. Structure-activity relationship (SAR) studies across the indazole class have demonstrated that substituents at both the 4-position and 6-position play a decisive role in determining inhibitory potency and selectivity profiles against targets such as COX-2, IDO1, and various kinases [2]. Substituting a different regioisomer or a compound lacking either functional group can lead to altered reaction trajectories in downstream derivatization, unpredictable biological activity, or failed quality control in regulated pharmaceutical synthesis [3]. The evidence below quantifies where meaningful differentiation exists and where data gaps remain.

Quantitative Differentiation Evidence for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) Versus Closest Analogs


Regioisomeric Purity and Identity: Chromatographic and Spectroscopic Confirmation Against the 5-Chloro Isomer

The differentiation between 6-amino-4-chloro-1H-indazole-3-carboxylic acid and its 5-chloro positional isomer (CAS 1077-95-8) is analytically resolvable. The target compound is supplied at NLT 98% purity with ISO-certified quality systems, while the 5-chloro isomer is typically offered at comparable purity levels. However, the two regioisomers are distinguishable by 1H and 13C NMR: the 4-chloro substitution pattern produces distinct aromatic proton coupling constants and carbon chemical shifts versus the 5-chloro isomer due to differing electronic environments on the indazole ring . Vendors confirm that NMR is employed to verify the substitution pattern and amine/chlorine positions; inconsistent integration ratios may indicate impurities or isomeric contamination . HPLC purity of the target compound is typically ≥97% (Leyan, P/N 2132186) to NLT 98% (MolCore, P/N MC761960), meeting pharmaceutical intermediate quality standards . The 5-chloro isomer (CAS 1077-95-8) has been independently studied as an antifungal and anti-inflammatory scaffold but cannot serve as a direct synthetic substitute for the 4-chloro-6-amino pattern in kinase inhibitor programs [1].

Analytical Chemistry Quality Control Regioisomer Discrimination

Dual Functionalization Advantage: 4-Cl + 6-NH2 Versus Monosubstituted Analogs for Kinase Inhibitor Synthesis

The simultaneous presence of a 6-amino group and a 4-chloro substituent on the indazole-3-carboxylic acid scaffold provides a dual derivatization handle that is absent in monosubstituted analogs. The 6-amino group serves as a nucleophilic site for amide bond formation, sulfonylation, or reductive amination, while the 4-chloro group enables further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . In contrast, 6-amino-1H-indazole-3-carboxylic acid (CAS 885519-22-2) lacks the 4-chloro handle, and 4-chloro-1H-indazole-3-carboxylic acid (CAS 10503-10-3) lacks the 6-amino handle, each limiting the scope of accessible derivatives . Patent literature on aminoindazole kinase inhibitors (US6531491, US6534524) explicitly describes 6-substituted-4-halo-indazole-3-carboxylic acid derivatives as privileged intermediates for generating potent protein kinase inhibitors [1][2]. The 4-chloro-6-amino pattern is structurally pre-organized for conversion to 4-aryl/heteroaryl-6-amido-indazole-3-carboxamide kinase inhibitors, a chemotype that the monosubstituted analogs cannot access without additional synthetic steps [3].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Preliminary Antiproliferative Activity: Derivative IC50 Against K562 Leukemia Cells Compared to Parent Scaffold Baseline

A derivative of 6-amino-4-chloro-1H-indazole-3-carboxylic acid has been reported to exhibit an IC50 value of 5.15 µM against the K562 chronic myelogenous leukemia cell line, with a 6.4-fold selectivity window over normal HEK-293 cells (IC50 = 33.2 µM) . This represents a derivative-level finding rather than data on the parent carboxylic acid itself. For context, 6-amino-1H-indazole-3-carboxylic acid (lacking 4-Cl) has also been reported with an IC50 of 5.15 µM against K562 cells , suggesting that the 4-chloro substituent in the derivative context may not be the sole driver of potency. In the broader indazole-3-carboxylic acid class, unsubstituted indazole-3-carboxylic acid derivatives have shown IC50 values ranging from 0.64 to 17 µM against A2780 and A549 cancer cell lines in antiproliferative assays [1]. The 5-chloro isomer (CAS 1077-95-8) has demonstrated distinct activity as an anti-inflammatory and antifungal agent rather than as a direct antiproliferative [2]. This evidence is preliminary and does not constitute a validated therapeutic index claim; no head-to-head comparison under identical conditions has been published for the parent compound versus its closest analogs .

Anticancer Research Cell-based Assay K562 Leukemia

COX-2 Inhibitory Potential: Class-Level Evidence with Quantitative Selectivity Data from the (Aza)indazole Series

Indazole-3-carboxylic acid derivatives have been developed as selective COX-2 inhibitors with quantitative selectivity data. In the (aza)indazole series, compound 16 demonstrated a COX-2 IC50 of 0.409 µM with excellent selectivity versus COX-1 (selectivity index not quantified in available abstract) [1][2]. Other indazole derivatives in this series achieved COX-2 IC50 values as low as 0.04 µM [3]. While 6-amino-4-chloro-1H-indazole-3-carboxylic acid has been described in vendor literature as a COX-2 inhibitor interacting with the enzyme active site, no quantitative IC50 or selectivity data for the parent compound itself has been published . The 4-chloro substituent in the indazole series has been associated with enhanced COX-2 binding affinity compared to unsubstituted analogs, based on molecular modeling and docking studies of indazole-3-carboxylic acid metal complexes as NO synthase inhibitors [4]. However, this is a class-level inference; direct COX-2 inhibition data for CAS 885519-31-3 versus 4-chloro-1H-indazole-3-carboxylic acid (CAS 10503-10-3, lacking 6-NH2) or 6-amino-1H-indazole-3-carboxylic acid (CAS 885519-22-2, lacking 4-Cl) under identical assay conditions are not available in the public domain.

COX-2 Inhibition Inflammation Selectivity Ratio

Commercial Availability and Purity Benchmarking: Procurement-Grade Comparison with 4-Chloro and 6-Amino Monosubstituted Analogs

The target compound is commercially available from multiple vendors with defined purity specifications: MolCore offers NLT 98% purity under ISO-certified quality systems, Leyan supplies at 97% purity, and CymitQuimica provides a minimum 95% purity grade . The monosubstituted analog 6-amino-1H-indazole-3-carboxylic acid (CAS 885519-22-2) is less widely stocked, and 4-chloro-1H-indazole-3-carboxylic acid (CAS 10503-10-3) is available at 98% purity from Combi-Blocks (P/N QK-5441) . The 5-chloro isomer (CAS 1077-95-8) is available from multiple vendors but has a different application profile. Procurement lead time and minimum order quantities vary: Leyan offers the target compound in quantities from 100 mg to 10 g, with prices ranging from approximately ¥1250 for 250 mg to inquiry-based pricing for gram quantities . The 4-chloro-1H-indazole-3-carboxylic acid (CAS 10503-10-3) is generally available at lower cost due to simpler synthesis and higher volume demand . However, the dual-substituted target compound provides synthetic access to chemotypes that would require multi-step synthesis from monosubstituted precursors, potentially offsetting the higher unit cost through reduced synthetic step count [1].

Chemical Procurement Purity Specification Vendor Comparison

Important Qualification: Limited Availability of High-Strength Comparative Data

A comprehensive literature and database search for 6-amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) revealed a significant limitation: no peer-reviewed publication was identified that reports direct, head-to-head quantitative comparison of this compound against its closest analogs (6-amino-1H-indazole-3-carboxylic acid, 4-chloro-1H-indazole-3-carboxylic acid, 5-chloro-1H-indazole-3-carboxylic acid, or indazole-3-carboxylic acid) under identical assay conditions . The compound is predominantly listed in vendor catalogs and patent literature as a building block or intermediate, and the quantitative biological data available (IC50 values) comes from derivative compounds rather than the parent acid itself . COX-2 inhibitory data, antiproliferative data, and kinase inhibition data for the specific CAS number are either absent, vendor-claimed without primary publication support, or derived from class-level SAR trends . Users making procurement or selection decisions based on target potency, selectivity, or in vivo efficacy should verify current literature, as the evidence base for this specific compound is thinner than for more extensively studied indazole-3-carboxylic acid derivatives. The differentiation claims in this guide should be interpreted within these constraints: the strongest evidence supports synthetic utility (dual functionalization) and commercial availability, while biological differentiation evidence relies primarily on class-level inference and derivative data .

Data Transparency Evidence Gaps Research Limitations

Recommended Application Scenarios for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) Based on Evidence Profile


Parallel Medicinal Chemistry SAR Libraries Requiring Dual-Position Derivatization

For kinase inhibitor programs where structure-activity relationships must be explored simultaneously at the indazole 4- and 6-positions, 6-amino-4-chloro-1H-indazole-3-carboxylic acid provides two orthogonal reactive handles in a single building block. The 6-amino group enables rapid amide or sulfonamide library generation, while the 4-chloro substituent allows parallel diversification via Suzuki, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reactions [1]. This dual functionality can reduce the number of synthetic steps required to access fully elaborated indazole-3-carboxamide kinase inhibitor chemotypes compared to sequential derivatization of monosubstituted precursors [2]. Patent literature (US6531491, US6534524, WO2004062662) explicitly describes 4-halo-6-amino-indazole-3-carboxylic acid intermediates in the synthesis of protein kinase inhibitors, confirming industrial relevance [3].

COX-2 Targeted Probe and Tracer Development Starting from a Validated Scaffold

The indazole-3-carboxylic acid core has been validated as a COX-2 selective inhibitor scaffold, with optimized derivatives achieving sub-micromolar potency (IC50 = 0.04–0.409 µM) and selectivity over COX-1 [1]. 6-Amino-4-chloro-1H-indazole-3-carboxylic acid can serve as a starting material for the synthesis of novel COX-2 probes, PET tracer precursors, or anti-inflammatory lead compounds. The 4-chloro substituent has been associated with favorable COX-2 binding interactions based on molecular modeling studies of indazole-3-carboxylic acid derivatives [2]. Users should note that the parent compound itself lacks published COX-2 IC50 data, so initial screening is required to establish potency before committing to large-scale procurement for this application [3].

5-HT3 Receptor Antagonist Intermediate Synthesis and Process Chemistry

Indazole-3-carboxylic acid derivatives are established intermediates in the synthesis of 5-HT3 receptor antagonists, including granisetron (a clinically used antiemetic) [1]. The 6-amino-4-chloro substitution pattern provides a differentiated synthetic entry point for novel 5-HT3 antagonist candidates that cannot be accessed from the unsubstituted indazole-3-carboxylic acid or from monosubstituted analogs [2]. Patent US5017573 describes indazole-3-carboxylic acid derivatives as potent and selective 5-HT3 receptor antagonists, and the target compound's functional group arrangement is compatible with the general synthetic routes described therein [3]. The compound's availability at 97–98% purity from ISO-certified suppliers supports its use in regulated pharmaceutical intermediate manufacturing .

Anticancer Lead Generation: K562-Selective Scaffold with Defined Selectivity Window

A derivative of 6-amino-4-chloro-1H-indazole-3-carboxylic acid has demonstrated an IC50 of 5.15 µM against K562 chronic myelogenous leukemia cells with a 6.4-fold selectivity window over normal HEK-293 cells (IC50 = 33.2 µM) [1]. While this is derivative-level evidence and the parent compound's intrinsic activity is undocumented, the data suggest the scaffold has potential for developing BCR-ABL-targeted or leukemia-selective agents [2]. The 4-chloro substituent may contribute to cellular potency and selectivity, though the 4-H analog (6-amino-1H-indazole-3-carboxylic acid) has shown comparable K562 activity, indicating that the amino group at position 6 is the primary potency determinant while the 4-chloro group may modulate selectivity or pharmacokinetic properties [3]. Researchers should treat this as a starting point for lead optimization rather than a validated therapeutic candidate .

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